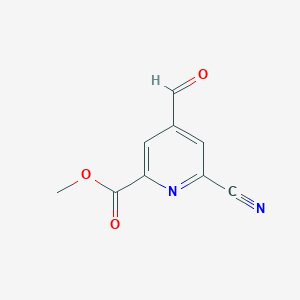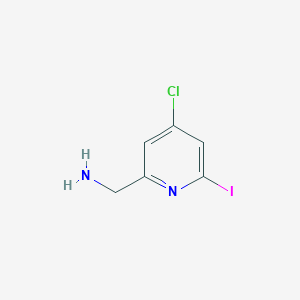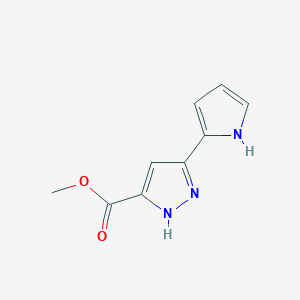![molecular formula C12H12ClN3O2S B14860513 4-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14860513.png)
4-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 4-chlorobenzamide moiety linked to a 1,2,4-thiadiazole ring substituted with a 2-hydroxypropyl group. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the condensation of 4-chlorobenzoic acid with 3-(2-hydroxypropyl)-1,2,4-thiadiazole-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the benzamide ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO) as solvent.
Major Products Formed
Oxidation: 4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide.
Reduction: this compound with an amine group on the thiadiazole ring.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-(3-hydroxypropyl)benzamide: Similar structure with an additional chlorine atom on the benzamide ring.
2,4-dichloro-N-(3-hydroxypropyl)benzamide: Similar structure with chlorine atoms at different positions on the benzamide ring.
Uniqueness
4-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the 1,2,4-thiadiazole ring, which imparts distinct chemical and biological properties. The thiadiazole ring is known for its bioactivity and ability to interact with various biological targets, making this compound a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C12H12ClN3O2S |
|---|---|
Molecular Weight |
297.76 g/mol |
IUPAC Name |
4-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C12H12ClN3O2S/c1-7(17)6-10-14-12(19-16-10)15-11(18)8-2-4-9(13)5-3-8/h2-5,7,17H,6H2,1H3,(H,14,15,16,18) |
InChI Key |
PKTGORYWEAXCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NSC(=N1)NC(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B14860458.png)



![1,4-dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B14860481.png)

![[3-Bromo-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14860490.png)
![2-Chloro-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B14860497.png)
![{3-[1-(Difluoromethyl)cyclopropyl]propyl}(methyl)amine](/img/structure/B14860500.png)


![(2-[Benzyl(methyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14860514.png)

